molecular formula C7H8N2O3 B372796 2-Ethyl-4-nitropyridine 1-oxide CAS No. 38594-62-6

2-Ethyl-4-nitropyridine 1-oxide

Cat. No. B372796
CAS RN: 38594-62-6
M. Wt: 168.15g/mol
InChI Key: KKALKJBYTZOONQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C7H8N2O3 . It is a derivative of 4-nitropyridine .


Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 168.15000 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Greenhouse Gas Emissions from Aquaculture

  • Aquaculture has been identified as a significant anthropogenic source of N2O emissions, a potent greenhouse gas. Studies estimate that global N2O-N emission from aquaculture could account for a substantial percentage of anthropogenic emissions if the industry continues to grow at current rates. The review suggests exploring aquaponic and biofloc technology aquaculture as methods to minimize emissions (Hu et al., 2012).

Sterilization of Medical Devices

  • Ethylene oxide (EO) sterilization is a critical process in medical device development and sterilization. Despite its effectiveness, there's ongoing research to optimize EO sterilization cycles and improve safety protocols, given EO's toxicological properties. This research highlights the importance of understanding and managing the environmental and health impacts of chemical agents (Mendes et al., 2007).

Nitrous Oxide Production Pathways in Wastewater Treatment

  • Isotope technology has been employed to quantify N2O production pathways in wastewater treatment systems (WWTS), aiming to mitigate the environmental impact of N2O emissions. This approach requires further improvement for accurate and reliable quantification, illustrating the complexity of studying nitrous oxide emissions and the potential relevance of related nitro compounds (Duan et al., 2017).

Behavior Management in Pediatric Dentistry

  • Nitrous oxide (N2O) is widely used for behavior management in pediatric dentistry due to its excellent safety record. However, its use, especially in combination with other sedatives, requires careful consideration and periodic review to mitigate potential risks to patients and dental staff. This highlights the critical balance between clinical benefits and environmental or health risks associated with N2O and potentially related compounds (Levering & Welie, 2011).

Measurement and Mitigation of N2O Emissions

  • Various approaches, including acetylene inhibition, 15N tracer techniques, and direct quantification methods, have been developed to measure and understand N2O emissions. These methodologies aim to address the challenges of quantifying denitrification processes, which are critical for managing the environmental impact of N2O emissions. This research underscores the importance of accurate measurement techniques in environmental science and the potential implications for studying related nitro compounds (Groffman et al., 2006).

Safety and Hazards

4-Nitropyridine N-oxide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The continuous flow methodology used in the synthesis of 4-nitropyridine shows promise for the safe scale-up of the production process . This approach minimizes the accumulation of the highly energetic and potentially explosive nitration product . Future research may focus on optimizing this process and exploring its applicability to the synthesis of other nitropyridine derivatives.

Mechanism of Action

Target of Action:

The primary target of 2-Ethyl-4-nitropyridine 1-oxide (also known as 4-Nitropyridine 1-oxide) is Escherichia coli K-12 Pro+ strains . This compound specifically interacts with bacterial cells, leading to the isolation of proline-requiring mutants. The exact molecular targets within the bacterial cells remain to be elucidated.

Action Environment:

Environmental factors play a crucial role:

Biochemical Analysis

Biochemical Properties

2-Ethyl-4-nitropyridine 1-oxide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, this compound can form complexes with metal ions, which further influences its biochemical behavior .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, this compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its interaction with reactive oxygen species (ROS), where it acts as a scavenger, reducing the levels of ROS within cells. This interaction helps protect cellular components from oxidative damage. Additionally, this compound can bind to specific proteins and enzymes, leading to changes in their conformation and activity. These binding interactions often result in the inhibition or activation of enzyme functions, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play key roles in neutralizing reactive oxygen species. Additionally, this compound can influence the levels of various metabolites, thereby affecting overall metabolic flux and energy production within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical structure and the presence of specific binding sites on target proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on oxidative stress and metabolic processes. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

properties

IUPAC Name

2-ethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKALKJBYTZOONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated H2SO4 (1826.0 g, 18.660 mol) and fuming HNO3 (1174.0 g, 18.640 mol) are mixed at 0° C. Then 573.8 g (4.7 mol) 2-ethyl-pyridine-1-oxide are added to the mixture over 1 h. The resulting mixture is heated to 80° C. for 3 h. After cooling to RT, the mixture is slowly poured into the crushed ice with fierce stirring. The aqueous layer is extracted with DCM (6×1.0 L), the combined layer is dried over anhydrous Na2SO4. The solvent is removed in vaccuo to afford the title compound. Yield: 700.0 g (89%).
Name
Quantity
1826 g
Type
reactant
Reaction Step One
Name
Quantity
1174 g
Type
reactant
Reaction Step One
Quantity
573.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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